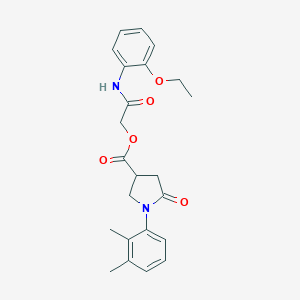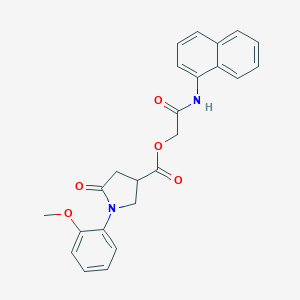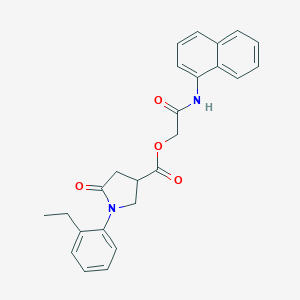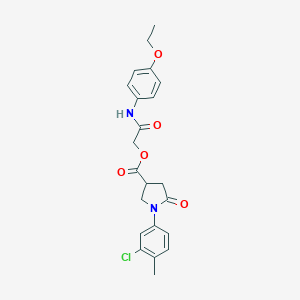![molecular formula C22H19FN2O4 B270965 N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270965.png)
N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, also known as FLI-06, is a small molecule inhibitor that has shown potential in scientific research.
作用机制
N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide acts as an inhibitor of the Wnt/β-catenin signaling pathway, which is involved in cell proliferation, differentiation, and survival. The Wnt/β-catenin pathway is often dysregulated in cancer cells, leading to uncontrolled cell growth. N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide inhibits the pathway by binding to the protein TBL1XR1, which is involved in the degradation of β-catenin. By inhibiting TBL1XR1, N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide prevents the degradation of β-catenin, leading to the inhibition of the Wnt/β-catenin pathway.
Biochemical and Physiological Effects
N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide inhibits cell growth and induces apoptosis. It also reduces the expression of genes involved in cell proliferation and survival. In neurodegenerative diseases, N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been shown to reduce the accumulation of toxic proteins, such as amyloid-beta and alpha-synuclein, which are associated with disease progression.
实验室实验的优点和局限性
N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use in cell culture and animal models. It has also been shown to have low toxicity, which is important for studying its effects on cells and animals. However, N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. It also has a short half-life, which can limit its effectiveness in vivo.
未来方向
There are several future directions for N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide research. One area of interest is the development of more effective N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide analogs that have improved solubility and half-life. Another area of interest is the study of N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in combination with other drugs, to determine if it has synergistic effects. N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide could also be studied in other disease models, such as autoimmune diseases and infectious diseases, to determine its potential therapeutic applications. Finally, N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide could be studied in clinical trials to determine its safety and efficacy in humans.
Conclusion
In conclusion, N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a small molecule inhibitor that has shown potential in scientific research. It has been studied for its potential in cancer and neurodegenerative diseases, and has several advantages for lab experiments. N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide inhibits the Wnt/β-catenin signaling pathway by binding to TBL1XR1, leading to the inhibition of cell growth and induction of apoptosis. N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has several biochemical and physiological effects, and has potential for future research in the development of more effective analogs and the study of other disease models.
合成方法
N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide can be synthesized using a multistep process that involves the reaction of various chemicals. The synthesis method has been described in several scientific publications, including a paper by Zhang et al. (2015). The process involves the reaction of 4-fluoroaniline, 4-nitrophenyl isocyanate, and cyclopentadiene to form the intermediate compound. The intermediate is then reacted with 2,2-dimethyl-1,3-dioxane-4,6-dione to form N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide.
科学研究应用
N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been used in several scientific research studies, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has also been studied for its potential in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
属性
产品名称 |
N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide |
|---|---|
分子式 |
C22H19FN2O4 |
分子量 |
394.4 g/mol |
IUPAC 名称 |
N-[4-[(4-fluorophenyl)carbamoyl]phenyl]-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C22H19FN2O4/c23-13-3-7-15(8-4-13)24-20(26)11-1-5-14(6-2-11)25-21(27)18-12-9-16-17(10-12)29-22(28)19(16)18/h1-8,12,16-19H,9-10H2,(H,24,26)(H,25,27) |
InChI 键 |
YQWWIHNYWZYGJN-UHFFFAOYSA-N |
SMILES |
C1C2CC3C1C(C2C(=O)NC4=CC=C(C=C4)C(=O)NC5=CC=C(C=C5)F)C(=O)O3 |
规范 SMILES |
C1C2CC3C1C(C2C(=O)NC4=CC=C(C=C4)C(=O)NC5=CC=C(C=C5)F)C(=O)O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270888.png)

![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270890.png)

![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270892.png)
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270893.png)
![2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270897.png)


![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270903.png)

